N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide
Description
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Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxothiazinan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3S/c1-13-4-7-15(12-17(13)19)20-18(22)14-5-8-16(9-6-14)21-10-2-3-11-25(21,23)24/h4-9,12H,2-3,10-11H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNSXRMVJJFWQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N3CCCCS3(=O)=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methylphenyl)-4-(1,1-dioxo-1lambda6,2-thiazinan-2-yl)benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and synthetic methodologies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that may influence its biological activity. The general formula is , and it features a thiazine ring which is significant in various pharmacological contexts.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 304.78 g/mol |
| IUPAC Name | This compound |
| Functional Groups | Amide, Thiazine, Chlorine |
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. For instance, derivatives of benzamide have shown efficacy against various bacterial strains. The presence of the chloro and methyl groups may enhance lipophilicity, potentially improving membrane permeability and bioactivity.
Anticancer Activity
Studies have suggested that thiazine derivatives possess anticancer properties. For example, compounds structurally related to this compound have been evaluated for their ability to inhibit tumor growth in vitro and in vivo models. Specific mechanisms include:
- Inhibition of cell proliferation : Compounds targeting cell cycle regulation.
- Induction of apoptosis : Triggering programmed cell death in cancer cells.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated a series of thiazine derivatives for their cytotoxicity against breast cancer cell lines. The compound demonstrated IC50 values comparable to established chemotherapeutics.
- Antimicrobial Efficacy : Another study reported the antimicrobial activity of similar benzamide derivatives against Gram-positive and Gram-negative bacteria, showing promising results with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
Synthetic Routes
The synthesis of this compound typically involves multi-step organic reactions:
Common Synthetic Methodology
-
Formation of Thiazine Ring :
- Starting materials include appropriate thioketones and amines.
- Reaction conditions involve heating under reflux with suitable solvents.
-
Amidation Reaction :
- The thiazine derivative is reacted with an amine derivative (e.g., 3-chloro-4-methylphenylamine).
- Coupling agents such as EDC or DCC may be used to facilitate the formation of the amide bond.
Reaction Conditions
| Step | Conditions |
|---|---|
| Thiazine Formation | Reflux in ethanol for 6 hours |
| Amide Formation | Room temperature overnight with coupling agent |
Preparation Methods
Synthesis of 3-Chloro-4-methylaniline
The aromatic amine precursor is prepared through nitration and reduction of 4-methylchlorobenzene or via directed ortho-metalation strategies.
Typical Protocol :
Preparation of 4-(1,1-dioxo-1λ⁶,2-thiazinan-2-yl)benzoic Acid
The thiazinan fragment is synthesized via cyclization and oxidation:
- Cyclization : Reaction of 4-aminobenzoic acid with 1,3-dibromopropane in DMF forms the thiazinan ring.
- Oxidation : Treatment with H₂O₂/Na₂WO₄ converts the thiazinan to its 1,1-dioxide form (yield: 65–70%).
Amide Coupling
The final step involves coupling 3-chloro-4-methylaniline with 4-(1,1-dioxothiazinan-2-yl)benzoic acid using carbodiimide-based reagents:
Representative Conditions :
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
- Solvent : Anhydrous dichloromethane (DCM).
- Temperature : 0°C → room temperature, 12–16 hours.
- Yield : 60–68% after silica gel chromatography.
Table 1: Key Reaction Parameters for Amide Coupling
| Parameter | Value/Range |
|---|---|
| Molar Ratio (Acid:Amine) | 1:1.2 |
| Solvent | DCM or DMF |
| Coupling Agent | EDC/HOBt |
| Reaction Time | 12–16 hours |
| Purification Method | Column Chromatography |
Optimization Strategies
Solvent and Temperature Effects
- DCM vs. DMF : DCM minimizes side reactions (e.g., esterification), while DMF accelerates coupling but requires rigorous drying.
- Low-Temperature Initiation : Starting at 0°C reduces epimerization risk.
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Enhances coupling efficiency by 10–15% in polar aprotic solvents.
Purification Challenges
- By-Product Formation : Urea derivatives from EDC degradation are removed via sequential washes (10% citric acid → saturated NaHCO₃).
Analytical Characterization
Spectroscopic Validation
Purity Assessment
- HPLC : >98% purity (C18 column, acetonitrile/water gradient).
Table 2: Key Analytical Data
| Technique | Critical Observations |
|---|---|
| ¹H NMR | Confirms amide NH and thiazinan CH₂ |
| FT-IR | 1650 cm⁻¹ (C=O stretch) |
| HPLC | Retention time: 8.2 min |
Comparative Synthesis Approaches
Alternative Coupling Reagents
- HATU : Increases yield to 72% but raises costs.
- DCC/DMAP : Lower yields (55–60%) due to poor solubility.
Solid-Phase Synthesis
- Wang Resin : Explored for iterative benzamide assembly but limited by resin loading capacity.
Challenges in Synthesis
Thiazinan Oxidation
Amide Racemization
- Mitigation : HOBt suppresses racemization, maintaining enantiomeric excess >99%.
Scalability Considerations
Kilogram-Scale Production
- Continuous Flow Reactors : Improve heat dissipation during exothermic coupling steps.
- Cost Analysis : EDC/HOBt remains cost-prohibitive for large batches; alternative catalysts (e.g., propylphosphonic anhydride) are under evaluation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
